![molecular formula C11H19Cl2N5O B1402427 1-(3-Pyrrolidin-2-yl-5,6-dihydro-8H-[1,2,4]triazolo-[4,3-a]pyrazin-7-yl)-ethanone dihydrochloride CAS No. 1361111-53-6](/img/structure/B1402427.png)
1-(3-Pyrrolidin-2-yl-5,6-dihydro-8H-[1,2,4]triazolo-[4,3-a]pyrazin-7-yl)-ethanone dihydrochloride
Overview
Description
The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . Compounds in this class have been found to have promising in vitro anticoronavirus and antitumoral activity .
Synthesis Analysis
While specific synthesis information for this compound is not available, related compounds have been synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .Scientific Research Applications
Synthesis and Chemical Properties
- This compound is involved in the synthesis of various heterocyclic derivatives, such as pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine, which have shown moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008).
- It is also a key component in the synthesis of methyl-substituted 1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanones, potent P2X7 antagonists, useful in models of depression and epilepsy (Rudolph et al., 2015).
Biomedical Applications
- Novel pyrazoline and pyrazole derivatives incorporating this compound have been synthesized and studied for their antimicrobial activity, showing effectiveness against various microbial strains (Hassan, 2013).
- Fused triazole derivatives, including those with this compound, are important inhibitors of the dipeptidyl peptidase-IV enzyme, used in the treatment of type 2 diabetes (Yu-tao, 2009).
- Triazolopyridines, related to this compound, have many pharmaceutical applications due to their biological activity (El-Kurdi et al., 2021).
Pharmaceutical Research
- The compound's derivatives are used in the enantioselective production of sitagliptin, an anti-diabetic drug, showing high yield and enantiomeric excess (Wei Yanchan et al., 2016).
- It is involved in the synthesis of novel nitrogen bridge-head triazolopyridines and related compounds with potential antimicrobial activity (Abdel-Megid et al., 2013).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Dipeptidyl Peptidase IV (DPP4) . DPP4 is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels .
Mode of Action
This compound acts as a potent and selective inhibitor of DPP4 . By inhibiting DPP4, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood . This leads to increased insulin secretion and decreased glucagon release, which helps to regulate blood glucose levels .
Biochemical Pathways
The inhibition of DPP4 leads to an increase in the levels of incretin hormones, specifically Glucagon-Like Peptide-1 (GLP-1) and Gastric Inhibitory Polypeptide (GIP) . These hormones stimulate insulin secretion from the pancreas in a glucose-dependent manner . Additionally, GLP-1 inhibits glucagon secretion, slows gastric emptying, and reduces food intake .
Pharmacokinetics
The compound is orally active, indicating good absorption in the gastrointestinal tract
Result of Action
The result of the compound’s action is an improvement in glucose tolerance . In animal models, it has been shown to significantly reduce blood glucose levels .
properties
IUPAC Name |
1-(3-pyrrolidin-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)ethanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O.2ClH/c1-8(17)15-5-6-16-10(7-15)13-14-11(16)9-3-2-4-12-9;;/h9,12H,2-7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHVPLMZGIHDAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN2C(=NN=C2C3CCCN3)C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyrrolidin-2-yl-5,6-dihydro-8H-[1,2,4]triazolo-[4,3-a]pyrazin-7-yl)-ethanone dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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